

Ethyl 2-cyano-3-oxobutanoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ethyl 2-cyano-3-oxobutanoate*

Cat. No.: *B1194592*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **ethyl 2-cyano-3-oxobutanoate**, a versatile reagent in organic synthesis. This document covers its fundamental properties, including its Chemical Abstracts Service (CAS) number and synonyms, alongside detailed experimental protocols and its application in notable chemical reactions.

Core Chemical Identifiers

- CAS Number: 634-55-9

Synonyms

Ethyl 2-cyano-3-oxobutanoate is also known by a variety of other names, including:

- Ethyl 2-cyanoacetoacetate
- 2-Cyanoacetoacetic acid ethyl ester
- Ethyl alpha-cyanoacetoacetate
- Butanoic acid, 2-cyano-3-oxo-, ethyl ester
- 2-Cyano-3-oxobutyric acid ethyl ester

- Ethyl 2-acetylcyanoacetate

Physicochemical Data

A summary of the key quantitative data for **ethyl 2-cyano-3-oxobutanoate** is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₇ H ₉ NO ₃	N/A
Molecular Weight	155.15 g/mol	[1]
Appearance	Colorless to pale yellow liquid or solid	[2]
Boiling Point	288.2±20.0 °C at 760 mmHg	[3]
Density	1.1±0.1 g/cm ³	[3]
Solubility	Soluble in polar organic solvents	[2]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **ethyl 2-cyano-3-oxobutanoate** are outlined below. These protocols are representative and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis Protocol: Transesterification

A common method for the synthesis of **ethyl 2-cyano-3-oxobutanoate** involves the transesterification of an acetoacetate with 2-cyanoethanol, often catalyzed by an acid.[\[4\]](#)

Materials:

- Ethyl acetoacetate
- 2-Cyanoethanol

- Acid catalyst (e.g., p-toluenesulfonic acid)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Sodium bicarbonate solution (saturated)
- Brine (saturated sodium chloride solution)
- Anhydrous magnesium sulfate
- Round-bottom flask
- Dean-Stark apparatus
- Reflux condenser
- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add ethyl acetoacetate, an equimolar amount of 2-cyanoethanol, and a catalytic amount of p-toluenesulfonic acid in toluene.
- Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
- Once the reaction is complete (no more water is collected, and starting material is consumed), cool the reaction mixture to room temperature.
- Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

The crude **ethyl 2-cyano-3-oxobutanoate** can be purified by vacuum distillation or flash column chromatography.[\[5\]](#)[\[6\]](#)

Method 1: Vacuum Distillation

- Set up a distillation apparatus for vacuum distillation.
- Carefully transfer the crude product to the distillation flask.
- Heat the flask gently under reduced pressure.
- Collect the fraction that distills at the appropriate boiling point and pressure.

Method 2: Flash Column Chromatography

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack a chromatography column.
- Dissolve the crude product in a minimal amount of the eluent.
- Load the sample onto the column.
- Elute the column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane), collecting fractions.
- Monitor the fractions by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure.

Analytical Characterization

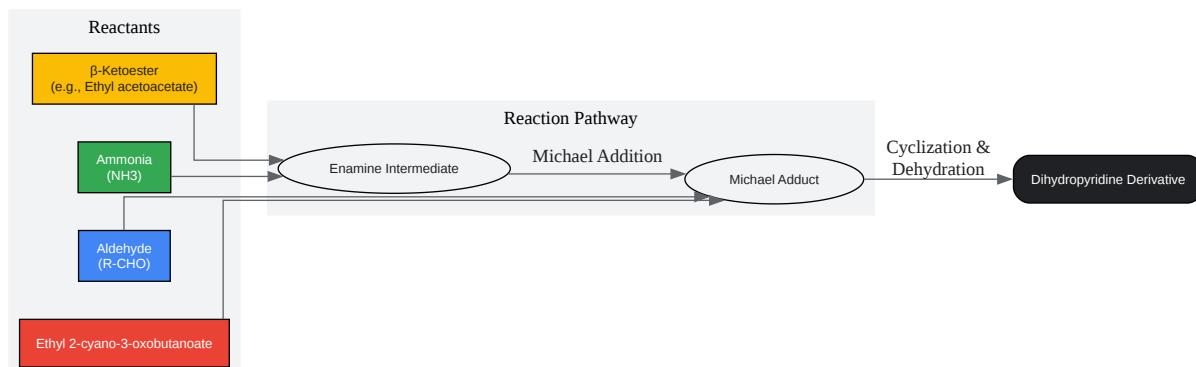
The identity and purity of the synthesized **ethyl 2-cyano-3-oxobutanoate** can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy can be used to confirm the chemical structure of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the functional groups present, such as the nitrile ($\text{C}\equiv\text{N}$), ester ($\text{C}=\text{O}$), and ketone ($\text{C}=\text{O}$) groups.
- Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its structure.

Applications in Synthesis: The Hantzsch Pyridine Synthesis

Ethyl 2-cyano-3-oxobutanoate is a valuable precursor in multicomponent reactions for the synthesis of heterocyclic compounds. One of the most notable applications is in the Hantzsch pyridine synthesis, a reaction that produces dihydropyridine derivatives.^{[7][8][9]} These compounds are significant in medicinal chemistry, with some derivatives being used as calcium channel blockers.^[7]

The general scheme for the Hantzsch pyridine synthesis involves the condensation of an aldehyde, a β -ketoester (like **ethyl 2-cyano-3-oxobutanoate**), and a nitrogen donor (such as ammonia or ammonium acetate).^[7]



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Hantzsch Dihydropyridine Synthesis Workflow

This diagram illustrates the convergence of reactants to form key intermediates, ultimately leading to the dihydropyridine core structure. The versatility of this reaction allows for the generation of a diverse library of compounds by varying the aldehyde and β -ketoester components.

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- To cite this document: BenchChem. [Ethyl 2-cyano-3-oxobutanoate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1194592#ethyl-2-cyano-3-oxobutanoate-cas-number-and-synonyms>]

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